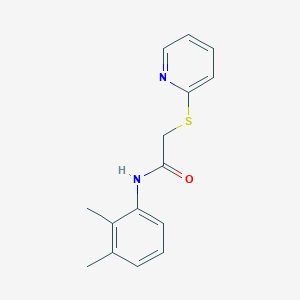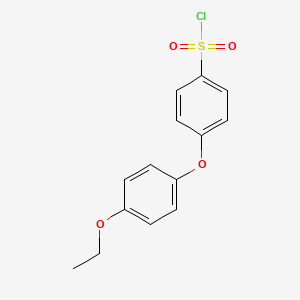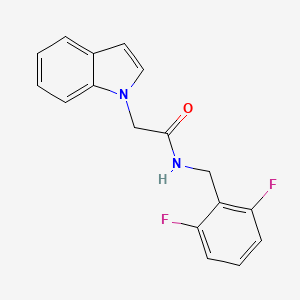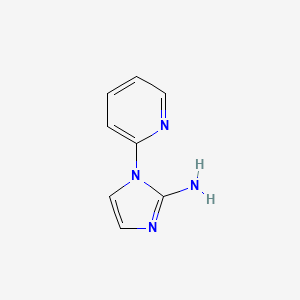![molecular formula C23H27N3O3 B2897975 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 1252905-48-8](/img/structure/B2897975.png)
1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure substituted with a 4-methoxyphenyl group and a 4-(4-methylphenyl)piperazine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-lactam.
Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-substituted benzene ring is introduced.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a coupling reaction, such as a reductive amination or an acylation reaction, using 4-(4-methylphenyl)piperazine as a reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving similar structures.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Similar structure with a chlorine substituent instead of a methyl group.
1-(4-Methoxyphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Similar structure with a fluorine substituent instead of a methyl group.
Uniqueness
1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to the specific combination of substituents on the pyrrolidin-2-one core, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may confer distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-3-5-19(6-4-17)24-11-13-25(14-12-24)23(28)18-15-22(27)26(16-18)20-7-9-21(29-2)10-8-20/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQODUFSVTOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)




![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897902.png)

![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)

![benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate](/img/structure/B2897908.png)


![2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2897914.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)
